molecular formula C9H9IO2 B181426 3-iodo-2,6-dimethylBenzoic acid CAS No. 123278-08-0

3-iodo-2,6-dimethylBenzoic acid

Cat. No. B181426
M. Wt: 276.07 g/mol
InChI Key: IISIKUKOZQFKSW-UHFFFAOYSA-N
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Description

“3-iodo-2,6-dimethylBenzoic acid” is a chemical compound with the molecular formula C9H9IO2 . It has a molecular weight of 276.07 g/mol .


Molecular Structure Analysis

The molecular structure of “3-iodo-2,6-dimethylBenzoic acid” can be represented by the formula C9H9IO2 . The average mass is 262.044 Da and the monoisotopic mass is 261.949066 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-iodo-2,6-dimethylBenzoic acid” include a molecular formula of C9H9IO2 and a molecular weight of 276.07 g/mol .

Scientific Research Applications

  • NMR Techniques and Chemical Shift Analysis : The use of combined multiple pulse NMR and sample spinning techniques was demonstrated to obtain the carboxylic acid 1H chemical shift tensor in 2,6‐dimethylbenzoic acid. This method leads to an understanding of changes in line shape of chemical shift tensors under sample rotation (Taylor et al., 1979).

  • Steric Effects in Molecular Structure : Research on the structure of 2,3-dimethylbenzoic acid revealed insights into the effects of crystal forces on conformation, offering a deeper understanding of how molecular structure can be deduced from solid-state structure (Císařová et al., 2000).

  • Synthesis of Related Compounds : The synthesis of 3,4-dimethyl-2-iodobenzoic acid as a key intermediate for pharmaceutical applications demonstrates the relevance of such compounds in drug development (Shaojie, 2011).

  • Palladium-Catalyzed Arylation : The use of 2,6-dimethylbenzoic acid in palladium-catalyzed C-H arylation processes highlights its role in developing new synthetic methods for complex molecules (Van Steijvoort et al., 2016).

  • Ionization and Conductance Studies : Studies on the ionization and conductance of dimethylbenzoic acids, including 2,6-dimethylbenzoic acid, provide insights into their chemical behavior and properties (Strong et al., 1981).

  • Biosynthesis in Bacterial Strains : Research into the bacterial catabolism of 4-hydroxy-3,5-dimethylbenzoic acid and its transformation into various metabolites indicates the biological relevance of dimethylbenzoic acids (Cain et al., 1997).

properties

IUPAC Name

3-iodo-2,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISIKUKOZQFKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)I)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301303783
Record name 3-Iodo-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-2,6-dimethylBenzoic acid

CAS RN

123278-08-0
Record name 3-Iodo-2,6-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123278-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Veldstra - Annual Review of Plant Physiology, 1953 - annualreviews.org
A survey of the scientific &ontributions to the development of a particuн lar domain of research may be a sorting of the material under appropriate chapters without further comment, thus …
Number of citations: 182 www.annualreviews.org
JR Gaines - 1956 - scholarworks.montana.edu
A comprehensive review and discussion of known synthetic plant growth-regulators is given. Two main series of compounds, the substituted phenylhydrazono-acetic and propionic acids…
Number of citations: 0 scholarworks.montana.edu
W Lv, S Wen, J Liu, G Cheng - The Journal of Organic Chemistry, 2019 - ACS Publications
A palladium-catalyzed methylation of C–H bonds of benzoic acids with di-tert-butyl peroxide as the methylating reagent under an external oxidant and ligand-free conditions has been …
Number of citations: 20 pubs.acs.org

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